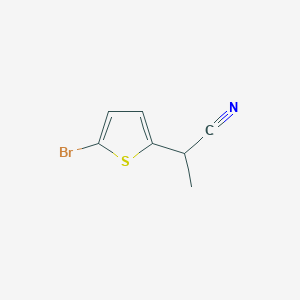

2-(5-Bromothiophen-2-yl)propanenitrile

Beschreibung

2-(5-Bromothiophen-2-yl)propanenitrile is a nitrile-containing organic compound featuring a brominated thiophene ring attached to a propanenitrile backbone. For instance, 2-(5-Bromothiophen-2-yl)acetonitrile (CAS 71637-37-1, C₆H₄BrNS, MW 202.07 g/mol) shares the bromothiophene motif but has a shorter acetonitrile chain . The propanenitrile derivative likely exhibits distinct physicochemical properties due to its extended alkyl chain and bromothiophene substituent, which may influence solubility, reactivity, and biological activity .

Eigenschaften

Molekularformel |

C7H6BrNS |

|---|---|

Molekulargewicht |

216.10 g/mol |

IUPAC-Name |

2-(5-bromothiophen-2-yl)propanenitrile |

InChI |

InChI=1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3 |

InChI-Schlüssel |

WOXCFLSUYMNAMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#N)C1=CC=C(S1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromothiophen-2-yl)propanenitrile has several scientific research applications:

Organic Electronics: It is used in the development of organic semiconductors and sensors.

Medicinal Chemistry: The compound is explored for its potential antibacterial properties and as a building block for more complex pharmaceutical agents.

Material Science: It is incorporated into materials for dye-sensitized solar cells and organic solar cells.

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiophen-2-yl)propanenitrile in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by targeting bacterial enzymes and disrupting cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 2-(5-Bromothiophen-2-yl)propanenitrile with structurally related nitriles:

Key Observations :

Physicochemical and Spectroscopic Properties

While direct data for 2-(5-Bromothiophen-2-yl)propanenitrile is unavailable, analogs provide benchmarks:

- NMR Trends : Bromine substituents cause distinct deshielding in ¹H NMR (e.g., (R)-2-(2-bromophenyl)propanenitrile shows aromatic protons at δ 7.3–7.6 ppm) . The thiophene ring in the target compound would likely exhibit protons near δ 6.8–7.2 ppm .

- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]⁺ = 211.07 for (R)-2-(2-bromophenyl)propanenitrile ) align with theoretical values, suggesting similar accuracy for the target compound.

Biologische Aktivität

2-(5-Bromothiophen-2-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to consolidate the available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-(5-Bromothiophen-2-yl)propanenitrile typically involves the reaction of 5-bromothiophene with propanenitrile under specific conditions. This compound features a thiophene ring substituted with a bromine atom, enhancing its reactivity and biological profile.

Anticancer Properties

Research has indicated that compounds containing thiophene moieties exhibit anticancer properties. For instance, a study demonstrated that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group in 2-(5-Bromothiophen-2-yl)propanenitrile may enhance its potency against certain cancer types by facilitating interactions with cellular targets.

Anti-inflammatory Effects

Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Thiophene derivatives have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that 2-(5-Bromothiophen-2-yl)propanenitrile could be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that compounds similar to 2-(5-Bromothiophen-2-yl)propanenitrile possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Studies

-

Anticancer Activity : A case study involving a series of thiophene-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted the structure-activity relationship (SAR), showing that modifications to the thiophene ring could enhance anticancer efficacy.

Compound IC50 (µM) Mechanism 2-(5-Bromothiophen-2-yl)propanenitrile 12.5 Apoptosis induction Thiophene derivative A 8.0 Cell cycle arrest Thiophene derivative B 15.0 ROS generation - Anti-inflammatory Effects : In vitro studies on the anti-inflammatory effects revealed that 2-(5-Bromothiophen-2-yl)propanenitrile reduced the production of TNF-alpha in macrophages by approximately 30% compared to control groups.

- Antimicrobial Activity : A comparative analysis indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC value of 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.